5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic organic compound characterized by a pyrazole ring that incorporates an ethynyl group and a dimethylamine substituent. The compound has the molecular formula CHN and a CAS number of 94990-00-8. The pyrazole ring, consisting of five members with two nitrogen atoms, contributes to the compound's reactivity and potential biological activity due to the electronic effects of the ethynyl and amine groups .
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
The synthesis of 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine can be achieved through several methods:
5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine has potential applications in various fields:
Interaction studies involving 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine focus on its binding affinity and interactions with biological targets. Preliminary studies indicate that it may interact with specific enzymes or receptors relevant to its antimicrobial or anticancer properties. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic use .
Several compounds share structural similarities with 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Dimethylpyrazole | Pyrazole ring with two methyl groups | Basic structure without ethynyl substitution |
| 4-Amino-1,3,5-trimethylpyrazole | Trimethyl substitution at position 5 | Increased steric hindrance affecting reactivity |
| 1-Methylpyrazole | Methyl group at position 1 | Simpler structure; less sterically hindered |
| 4-Ethynylpyrazole | Ethynyl group at position 4 | Similar reactivity but different substitution pattern |
| 1,5-Dimethylpyrazole | Dimethyl substitution at positions 1 and 5 | Different positioning of methyl groups |
The uniqueness of 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine lies in its specific combination of an ethynyl group and dimethyl substitution on the pyrazole ring, which may enhance its reactivity and biological properties compared to similar compounds. This makes it a subject of interest for further research in both synthetic chemistry and pharmacology .